molecular formula C12H10Cl2O2 B14481557 3-[(2,5-Dichlorophenyl)methylidene]-5-methyloxolan-2-one CAS No. 64745-52-4

3-[(2,5-Dichlorophenyl)methylidene]-5-methyloxolan-2-one

Katalognummer: B14481557
CAS-Nummer: 64745-52-4
Molekulargewicht: 257.11 g/mol
InChI-Schlüssel: PAHPEKCOVFGNAH-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-[(2,5-Dichlorophenyl)methylidene]-5-methyloxolan-2-one is a chemical compound known for its unique structure and properties It is characterized by the presence of a dichlorophenyl group attached to a methyloxolanone ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(2,5-Dichlorophenyl)methylidene]-5-methyloxolan-2-one typically involves the condensation of 2,5-dichlorobenzaldehyde with 5-methyloxolan-2-one under acidic or basic conditions. The reaction is often carried out in the presence of a catalyst such as p-toluenesulfonic acid or sodium hydroxide to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain high-quality this compound.

Analyse Chemischer Reaktionen

Types of Reactions

3-[(2,5-Dichlorophenyl)methylidene]-5-methyloxolan-2-one undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the compound into alcohols or alkanes.

    Substitution: The dichlorophenyl group can undergo nucleophilic substitution reactions, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) are employed in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or alkanes. Substitution reactions can result in a variety of derivatives with different functional groups.

Wissenschaftliche Forschungsanwendungen

3-[(2,5-Dichlorophenyl)methylidene]-5-methyloxolan-2-one has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is utilized in the production of specialty chemicals and materials with specific properties.

Wirkmechanismus

The mechanism of action of 3-[(2,5-Dichlorophenyl)methylidene]-5-methyloxolan-2-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 2-(3-Chlorophenoxy)-N’-[(2,4-dichlorophenyl)methylidene]propanohydrazide
  • N’-[(3,5-Dichlorophenyl)methylidene]-2-phenoxyacetohydrazide

Uniqueness

3-[(2,5-Dichlorophenyl)methylidene]-5-methyloxolan-2-one is unique due to its specific structural features, such as the presence of the dichlorophenyl group and the methyloxolanone ring

Eigenschaften

CAS-Nummer

64745-52-4

Molekularformel

C12H10Cl2O2

Molekulargewicht

257.11 g/mol

IUPAC-Name

3-[(2,5-dichlorophenyl)methylidene]-5-methyloxolan-2-one

InChI

InChI=1S/C12H10Cl2O2/c1-7-4-9(12(15)16-7)5-8-6-10(13)2-3-11(8)14/h2-3,5-7H,4H2,1H3

InChI-Schlüssel

PAHPEKCOVFGNAH-UHFFFAOYSA-N

Kanonische SMILES

CC1CC(=CC2=C(C=CC(=C2)Cl)Cl)C(=O)O1

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.